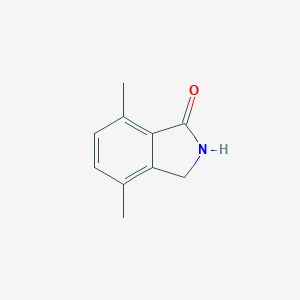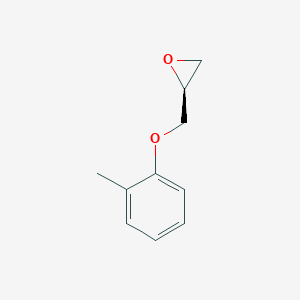
2-((2-Methylphenoxy)methyl)oxirane, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methylphenoxy)methyl)oxirane, (2S)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as "MPO" and is a chiral epoxide that has a molecular formula of C10H12O2. MPO is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
作用机制
The mechanism of action of MPO is not fully understood. However, it is believed that MPO acts as an electrophile and undergoes nucleophilic attack by various biomolecules such as proteins, DNA, and RNA. This reaction results in the formation of covalent adducts, which can lead to various biological effects.
生化和生理效应
MPO has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPO can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. MPO has also been shown to exhibit antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus. In addition, MPO has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
MPO has several advantages and limitations for lab experiments. One of the main advantages is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. MPO is also relatively easy to synthesize and is commercially available. However, MPO has some limitations such as its low stability, which can lead to decomposition over time. In addition, MPO can be difficult to handle due to its reactivity and potential toxicity.
未来方向
There are several future directions for the research on MPO. One of the main directions is the development of new synthetic methods for the preparation of MPO and its derivatives. Another direction is the investigation of the mechanism of action of MPO and its potential targets in various biological systems. Furthermore, the potential applications of MPO in the field of materials science and nanotechnology can also be explored. Overall, the research on MPO has great potential for the development of new drugs, materials, and technologies.
合成方法
The synthesis of MPO can be achieved through various methods. One of the most common methods is the reaction of 2-methylphenol with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of MPO as a racemic mixture. However, the enantiomerically pure form of MPO can be obtained through chiral resolution using various techniques such as chromatography and crystallization.
科学研究应用
MPO has been extensively studied in scientific research due to its potential applications in various fields. In organic synthesis, MPO is used as a chiral building block for the synthesis of various compounds such as chiral alcohols, amines, and acids. In pharmaceuticals, MPO has been shown to exhibit antiviral, antibacterial, and anticancer activities. MPO has also been used as a cross-linking agent in the preparation of polymeric materials.
属性
CAS 编号 |
101693-39-4 |
|---|---|
产品名称 |
2-((2-Methylphenoxy)methyl)oxirane, (2S)- |
分子式 |
C10H12O2 |
分子量 |
164.2 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 |
InChI 键 |
KFUSXMDYOPXKKT-VIFPVBQESA-N |
手性 SMILES |
CC1=CC=CC=C1OC[C@@H]2CO2 |
SMILES |
CC1=CC=CC=C1OCC2CO2 |
规范 SMILES |
CC1=CC=CC=C1OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



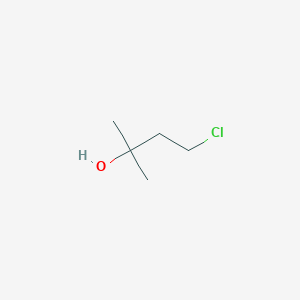
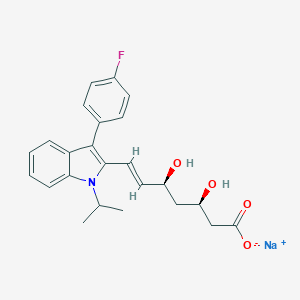
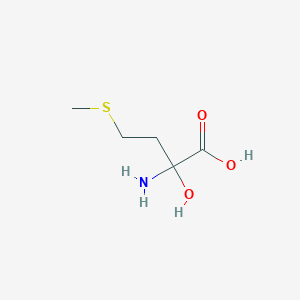
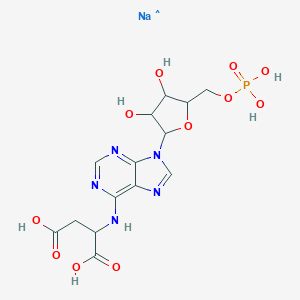
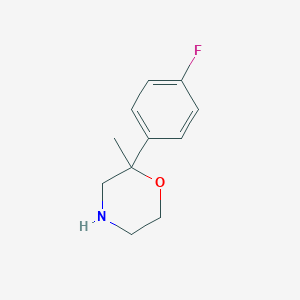
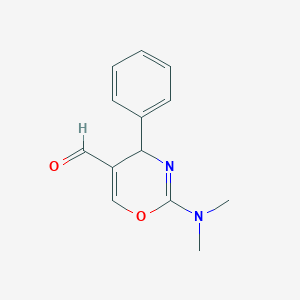
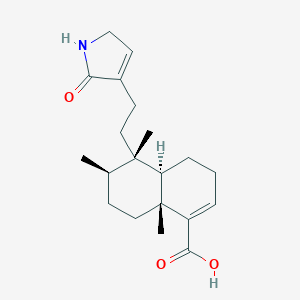
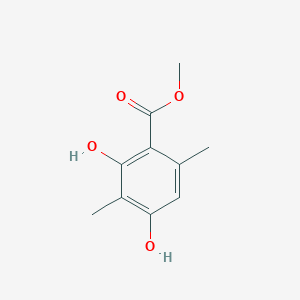
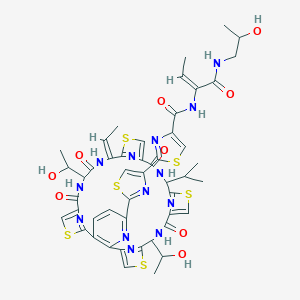
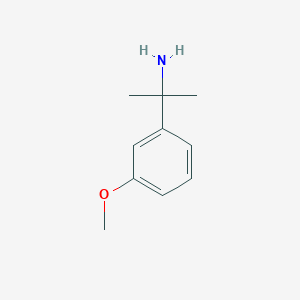
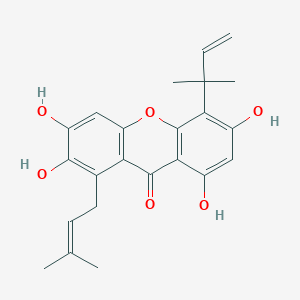
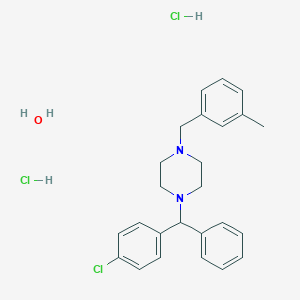
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
